molecular formula C23H19N3O2 B2955606 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897617-55-9

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2955606
CAS No.: 897617-55-9
M. Wt: 369.424
InChI Key: RXTFTBRHYYPTSJ-UHFFFAOYSA-N
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Description

“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. As an example, 4H-pyrido[1,2-a]pyrimidin-4-ones have been reported to undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) under certain conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Binding Studies : Meng et al. (2012) conducted synthesis of similar pyridopyrimidine derivatives and investigated their binding with bovine serum albumin, exploring the interactions and thermodynamic parameters of the binding process (Meng et al., 2012).
  • Compound Design for Inhibiting HDACs : Zhou et al. (2008) described the design and synthesis of a compound structurally related to pyridopyrimidine, focusing on its role as a histone deacetylase (HDAC) inhibitor, a key target in cancer therapy (Zhou et al., 2008).

Catalysis and Material Synthesis

  • Bimetallic Composite Catalysts : Bumagin et al. (2019) used a similar compound as a ligand for creating bimetallic boron-containing heterogeneous catalysts, demonstrating its application in catalyzing reactions in aqueous media (Bumagin et al., 2019).

Biological Evaluation and Drug Discovery

  • Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized pyridopyrimidine derivatives and evaluated them for antidepressant and nootropic activities, highlighting the potential of such compounds in therapeutic applications (Thomas et al., 2016).
  • Polyamides and Polyimides Synthesis : Spiliopoulos et al. (1998) synthesized diamino and carboxy pyridopyrimidine derivatives for the preparation of rigid-rod polyamides and polyimides, useful in material science (Spiliopoulos et al., 1998).

Anticancer and Anti-Inflammatory Agents

  • Anticancer and Anti-Lipoxygenase Agents : Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives, structurally related to pyridopyrimidine, for their potential use as anticancer and anti-lipoxygenase agents (Rahmouni et al., 2016).
  • Antituberculosis Activity : Moraski et al. (2011) synthesized dimethylimidazo[1,2-a]pyridine-3-carboxamides, related to pyridopyrimidine, showing potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-7-6-14-26-21(15)24-16(2)20(23(26)28)25-22(27)19-12-10-18(11-13-19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTFTBRHYYPTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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